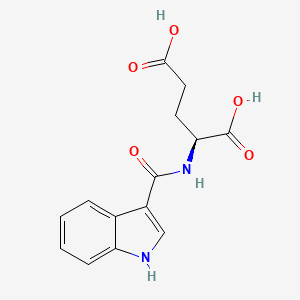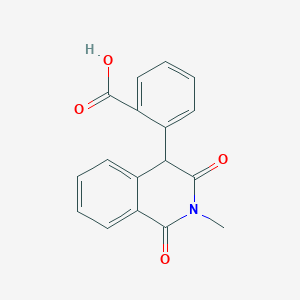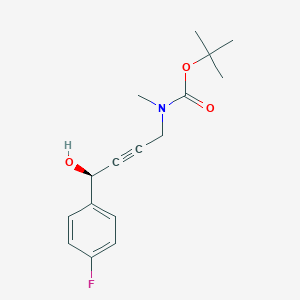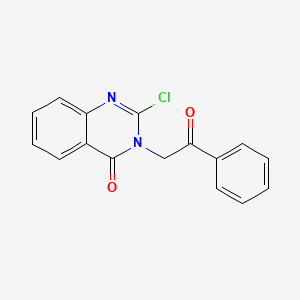
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is a compound that features an indole ring, which is a common structural motif in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, making it a significant target in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the cyclization of substituted anilines with cyclic or acyclic ketones .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed reactions can facilitate the formation of indole rings from aniline derivatives . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis to industrial levels.
化学反応の分析
Types of Reactions
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamido group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit a range of biological activities .
科学的研究の応用
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-(1H-Indole-3-carboxamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives can act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid: A simpler derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
Uniqueness
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the carboxamido and pentanedioic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
(2S)-2-(1H-indole-3-carbonylamino)pentanedioic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(18)6-5-11(14(20)21)16-13(19)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |
InChIキー |
RYVXDWPGHDPCHJ-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)





